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Compound of Interest

Compound Name: 6-Azido-1H-indole

CAS No.: 81524-75-6

Cat. No.: B1499585

Get Quote

Application Note: 6-Azido-1H-indole as a Photoaffinity Probe

Executive Summary
This guide details the application of 6-azido-1H-indole (CAS 100366-66-3) as a photoaffinity

labeling (PAL) warhead. Unlike bulky benzophenone or diazirine tags, the 6-azidoindole moiety

is isosteric with tryptophan, allowing it to probe deep hydrophobic pockets, kinase active sites,

and indoleamine-processing enzymes with minimal steric perturbation. Upon UV irradiation, the

azide group generates a reactive nitrene species that covalently crosslinks to proximal amino

acid residues, effectively "freezing" the transient ligand-protein interaction for downstream

mass spectrometric analysis.

Mechanism of Action
The efficacy of 6-azido-1H-indole relies on the photochemistry of the aryl azide group. The

process is initiated by the absorption of ultraviolet light, leading to the extrusion of molecular

nitrogen (

) and the formation of a highly reactive nitrene intermediate.
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Activation: UV irradiation (typically 300–365 nm) excites the azide.

Nitrene Formation: Loss of

yields a singlet nitrene (

).

Insertion vs. Rearrangement:

Singlet Nitrene: Can insert directly into heteroatom-H bonds (O-H, N-H).

Triplet Nitrene: The singlet species may undergo intersystem crossing to a triplet nitrene (

), which acts as a diradical and preferentially inserts into C-H bonds or abstracts
hydrogen.

Ring Expansion: A competing pathway involves ring expansion to a dehydroazepine

intermediate (ketenimine type), which is a potent electrophile that reacts specifically with

nucleophiles such as amines (Lys) or thiols (Cys).
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Caption: Photochemical fate of the aryl azide warhead.[1] The pathway branches into direct

insertion (nitrene) or nucleophilic trapping (dehydroazepine).
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Experimental Protocol
Phase 1: Reagent Preparation

Stock Solution: Dissolve 6-azido-1H-indole in anhydrous DMSO to a concentration of 50–

100 mM.

Storage: Store in small aliquots at -20°C or -80°C. Protect from light at all times (wrap tubes

in foil).

Stability Warning: Aryl azides are stable in the dark but can be reduced to amines by thiols

(DTT,

-mercaptoethanol) before photolysis. Do not add reducing agents during the incubation step.

Phase 2: Incubation and Photolysis
This protocol assumes a "Fragment-Based Screening" approach where 6-azidoindole is used

to map binding sites directly.

Step-by-Step Workflow:

Equilibration:

Dilute the protein target to 1–10

M in a non-nucleophilic buffer (e.g., PBS or HEPES, pH 7.4).

Add 6-azido-1H-indole (final concentration 10–100

M). Ensure DMSO content is <1%.

Control: Prepare a sample with excess unmodified indole (1 mM) to compete for the

binding site (Competition Control).

Incubate for 30–60 minutes on ice (4°C) in the dark to establish binding equilibrium.

UV Irradiation:
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Transfer samples to an open-top vessel (e.g., 96-well plate or quartz cuvette). Plastic lids

block UV; remove them.

Place samples on ice to prevent thermal denaturation.

Irradiate using a UV lamp (365 nm recommended; 302 nm is acceptable but more

damaging) at a distance of 2–5 cm.

Duration: 5–10 minutes. (Optimization: Perform a time-course experiment: 1, 3, 5, 10 min).

Quenching & Washing:

Immediately add a reducing agent (e.g., 10 mM DTT) to quench any remaining unreacted

azide and reduce disulfide bonds for downstream processing.

(Optional) Perform buffer exchange or dialysis to remove non-covalently bound probe if

analyzing intact protein mass.

Phase 3: Analysis (LC-MS/MS)
Since 6-azido-1H-indole lacks a biotin/alkyne handle, detection relies on identifying the mass

shift of the modified peptide.

Digestion: Perform standard Trypsin/Lys-C digestion.

Mass Spectrometry: Analyze peptides via LC-MS/MS.

Data Search:

Set a variable modification for the probe.

Mass Shift Calculation:

Molecular Weight of 6-azidoindole (

): ~158.16 Da.

Loss of
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: -28.01 Da.

Net Mass Shift: +130.15 Da (approx).

Look for this shift on Tryptophan, Phenylalanine, or hydrophobic residues.

Critical Optimization Parameters
Parameter Recommendation Rationale

Wavelength 365 nm

Maximizes nitrene formation

while minimizing UV-induced

protein damage (which occurs

<280 nm).[1]

Buffer PBS / HEPES

Avoid Tris or primary amine

buffers if possible, as they can

scavenge the dehydroazepine

intermediate.

Reducing Agents Avoid in Step 1

DTT reduces azides to amines,

deactivating the probe before it

can crosslink. Add only after

UV.

Probe Conc. 10–50x

Ensure high occupancy of the

binding site. If

is unknown, titrate 10–500

M.

Temperature 4°C (Ice)

Low temperature stabilizes the

protein and prolongs the

lifetime of the nitrene,

increasing insertion efficiency.

Workflow Visualization
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Caption: Standard workflow for fragment-based photoaffinity labeling using 6-azido-1H-indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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